3,9-Dihydroimidazo[4,5-h]quinolin-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3,9-dihydroimidazo[4,5-h]quinolin-6-one |
InChI |
InChI=1S/C10H7N3O/c14-8-3-4-11-9-6(8)1-2-7-10(9)13-5-12-7/h1-5H,(H,11,14)(H,12,13) |
InChI Key |
ULAPMEBZZDWKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=O)C=CN3)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 3,9 Dihydroimidazo 4,5 H Quinolin 6 One and Its Derivatives
Classical Synthetic Routes
Classical approaches to the synthesis of the imidazo[4,5-h]quinolin-6-one core often involve sequential, multi-step processes and specific ring-closure reactions. These methods are foundational, providing reliable pathways to the target molecule and its analogues.
Multi-Step Synthesis Approaches
Multi-step synthesis provides a controlled, stepwise approach to constructing complex heterocyclic systems like imidazoquinolinones. These routes typically involve the sequential formation of the quinoline (B57606) and imidazole (B134444) rings. A common strategy begins with the construction of a substituted quinoline precursor, which is then elaborated to form the fused imidazole ring.
Efficient syntheses for related imidazoquinolinone structures, such as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, have also been developed from quinoline precursors, demonstrating the utility of building upon a pre-formed quinoline core. acs.org
Cyclization Reactions and Ring-Closure Strategies
The final and often most critical step in forming the imidazo[4,5-h]quinolin-6-one scaffold is the ring-closure or cyclization reaction that creates the fused imidazole portion of the molecule. Various strategies have been developed to achieve this transformation efficiently.
One prominent method is the Pictet-Spengler cyclization strategy. rsc.org In the synthesis of related pyrido-fused imidazo[4,5-c]quinolines, this reaction is used to form new C-C and C-N bonds in a sequential manner. The process involves the reduction of a nitro group on an imidazo[1,2-a]pyridine intermediate to an amine, which then undergoes cyclization with an aldehyde. rsc.org This key ring-closure step proceeds through oxidative cross-coupling, transamination, cyclization, and subsequent aromatization. rsc.org
Another key strategy involves intramolecular cyclization. A novel and regiospecific method has been described for the construction of the related imidazo[1,5-a]quinoxalin-4(5H)-one template, which relies on an intramolecular cyclization process to furnish the desired products in excellent yields. researchgate.net Similarly, the synthesis of the imidazo[4,5-b]pyridine scaffold, a core related to the quinoline target, is most commonly achieved through the condensation of 2,3-diaminopyridines with various carbonyl compounds, a direct cyclization approach. nih.gov
Modern and Green Chemistry Approaches
Contemporary synthetic chemistry emphasizes efficiency, atom economy, and environmental responsibility. For the synthesis of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one and its derivatives, this has led to the development of one-pot reactions, the use of transition-metal catalysts for specific bond formations, and the adoption of green chemistry principles.
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single vessel to form a complex product, avoiding the need for isolating intermediates. nih.gov This approach significantly reduces reaction time, cost, and waste.
A notable example is a one-pot, four-component sequential reaction for synthesizing highly functionalized octahydro-imidazo[1,2-a]quinolin-6-ones. This method involves the reaction of a diamine, nitro ketene dithioacetal, an aldehyde, and a cyclic 1,3-dione under solvent- and catalyst-free melt conditions. The reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and a final cyclocondensation to afford the target compounds in good yields.
Another expeditious route utilizes a microwave-assisted one-pot sequential pathway to create pyrido fused imidazo[4,5-c]quinolines. rsc.org This process combines the reduction of a nitro group and a Pictet-Spengler cyclization in a single pot, highlighting the power of combining multiple reaction steps. rsc.org The use of MCRs has also been successfully applied to the synthesis of various quinoline-based scaffolds, such as pyrimido[4,5-b]quinoline-tetraones and quinolinyl 1,4-dihydropyridines, demonstrating the broad applicability of this strategy. researchgate.netresearchgate.net
Table 1: Examples of One-Pot Synthesis of Octahydro-imidazo[1,2-a]quinoline-6-one Derivatives
| Compound | Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4b | 1,8,8-Trimethyl, 5-phenyl | 79 | 260 (decomp) |
| 4d | 1,8,8-Trimethyl, 5-(4-nitrophenyl) | 84 | 273 (decomp) |
| 4e | 8,8-dimethyl, 5-(4-chlorophenyl) | 73 | 254 (decomp) |
| 4f | 5-phenyl | 80 | 248 (decomp) |
| 4g | 2-Methyl, 5-phenyl | 71 | 247 (decomp) |
Transition Metal-Catalyzed Synthetic Transformations (e.g., Palladium-Catalyzed Arylation)
Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable in modern organic synthesis.
The Suzuki cross-coupling reaction is a key method for introducing aryl or heteroaryl substituents onto the imidazo-quinoline scaffold. nih.gov This palladium-catalyzed reaction is typically used for the synthesis of versatile 2-substituted, 6-substituted, and 2,6-disubstituted imidazo[4,5-b]pyridines, which are structurally analogous to the target quinolinone. nih.gov The optimization of reaction conditions, including the choice of palladium catalyst, base, and solvent, is crucial for achieving high yields. For instance, microwave-enhanced Suzuki coupling using catalysts like (A-taphos)₂PdCl₂ has been shown to enable rapid derivatization of these heterocyclic systems. nih.gov While palladium is prominent, other transition metals like copper and cobalt are also used in catalytic cycles for quinoline synthesis through C-H bond activation. mdpi.com
Environmentally Benign Synthesis Techniques (e.g., Catalyst-Free Conditions, Green Solvents)
Green chemistry principles aim to reduce the environmental impact of chemical processes. eurekaselect.com This involves using safer solvents, reducing energy consumption, and designing catalyst-free reactions where possible.
The use of green solvents, such as water, is a key feature of modern synthetic protocols. An expeditious route to pyrido fused imidazo[4,5-c]quinolines has been developed that proceeds in green media. rsc.org Similarly, the synthesis of pyrimido[4,5-b]quinolone derivatives has been achieved via a three-component reaction in water, highlighting the feasibility of aqueous synthesis for complex heterocycles. nih.gov
Catalyst-free and solvent-free conditions represent an ideal green chemistry scenario. The one-pot synthesis of octahydro-imidazo[1,2-a]quinolin-6-ones, for example, can be performed under melt conditions without any catalyst or solvent, significantly minimizing waste.
Furthermore, microwave irradiation is increasingly used as an energy-efficient alternative to conventional heating. researchgate.net Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles, making it a valuable tool for the green synthesis of imidazoquinolinone derivatives and other heterocyclic compounds. rsc.org
Precursor and Intermediate Chemistry in this compound Synthesis
The synthesis of the target compound would logically commence with precursors for the quinoline or quinolinone ring system. A plausible synthetic strategy would involve the preparation of a diaminoquinoline or an amino-nitroquinoline derivative. For instance, a key intermediate could be a 7,8-diaminoquinolin-6(5H)-one. The synthesis of such an intermediate would likely follow established quinoline synthetic routes like the Skraup, Doebner-von Miller, or Friedländer synthesis, using appropriately substituted aniline and carbonyl compounds.
Following the formation of the diaminoquinoline precursor, the subsequent key transformation would be the construction of the fused imidazole ring. This is typically achieved by reacting the ortho-diamine with a one-carbon synthon. Various reagents can serve this purpose, leading to different substituents on the imidazole ring.
Table 1: Potential One-Carbon Synthons for Imidazole Ring Formation
| Reagent | Resulting Imidazole Moiety |
| Formic acid | Unsubstituted imidazole |
| Aldehydes (RCHO) | 2-Alkyl/Aryl-substituted imidazole |
| Orthoesters (RC(OEt)₃) | 2-Alkyl/Aryl-substituted imidazole |
| Cyanogen bromide (BrCN) | 2-Aminoimidazole |
The cyclization reaction to form the imidazole ring often requires specific conditions, such as heating in the presence of an acid catalyst. The choice of the one-carbon synthon and the reaction conditions would be critical in determining the final structure of the imidazo[4,5-h]quinoline derivative. The subsequent or prior reduction of the quinoline ring to its dihydro form and the presence of the carbonyl group at the 6-position would add complexity to the synthetic design, requiring careful use of protecting groups and selective reaction conditions.
Regioselectivity and Stereoselectivity in Synthesis of this compound Analogs
The synthesis of analogs of this compound introduces challenges related to regioselectivity and stereoselectivity.
Regioselectivity:
The primary regiochemical consideration arises during the initial synthesis of the quinoline core. When using unsymmetrical ketones in methods like the Friedländer synthesis with a substituted 2-aminobenzaldehyde or 2-aminobenzophenone, two different regioisomers of the resulting quinoline can be formed. The control of this regioselectivity is a well-studied area in quinoline synthesis and often depends on the reaction conditions and the electronic and steric nature of the substituents on the reactants.
Furthermore, if a substituted 1,2-diaminobenzene derivative is used to construct the quinoline ring first, the subsequent annulation of the imidazole ring using an unsymmetrical reagent could also lead to regioisomers. The position of the substituent on the imidazole ring would be determined by which of the two amino groups of the diamine precursor attacks the more electrophilic carbon of the cyclizing agent.
Stereoselectivity:
Stereochemical considerations would become paramount if the dihydro portion of the quinolinone ring contains stereocenters. For the parent compound, this compound, the potential for stereoisomers depends on the exact positions of the hydrogen atoms in the dihydro part of the structure. If substituents are introduced on the saturated carbons of the quinolinone ring, this would create chiral centers.
The diastereoselective synthesis of related tetrahydroquinoline derivatives has been achieved through various methods, including [4+2] annulation reactions. Achieving stereocontrol in the synthesis of this compound analogs would likely require the use of chiral catalysts, chiral auxiliaries, or stereoselective reduction methods for the quinoline ring. The relative stereochemistry of the substituents would be influenced by the reaction mechanism and the thermodynamic stability of the resulting stereoisomers.
Chemical Reactivity and Transformation Studies of 3,9 Dihydroimidazo 4,5 H Quinolin 6 One
Electrophilic and Nucleophilic Substitution Reactions
The 3,9-Dihydroimidazo[4,5-h]quinolin-6-one scaffold possesses a complex electronic landscape, suggesting a rich but nuanced reactivity towards electrophiles and nucleophiles. The system contains both electron-rich and electron-deficient regions, which would dictate the regioselectivity of substitution reactions.
Electrophilic Substitution: The quinoline (B57606) part of the molecule, specifically the benzene (B151609) ring fused to the pyridine (B92270), is generally susceptible to electrophilic attack. In quinoline itself, electrophilic substitution typically occurs at positions 5 and 8, as these positions are activated by the benzene ring and less deactivated by the electron-withdrawing nature of the pyridine nitrogen. However, the presence of the fused imidazole (B134444) ring and the oxo group at position 6 in this compound would significantly modulate this reactivity. The imidazole ring is generally electron-rich and prone to electrophilic attack. Therefore, competition between substitution on the carbocyclic part of the quinoline and the imidazole ring would be expected. The specific site of electrophilic attack would likely be highly dependent on the reaction conditions and the nature of the electrophile. For instance, studies on 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline have shown that electrophilic substitution can be directed to different parts of the molecule depending on the reagents and conditions used. researchgate.net
Nucleophilic Substitution: The pyridine ring of the quinoline system is inherently electron-deficient and can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. In the case of this compound, the oxo group at position 6 further enhances the electrophilicity of the adjacent carbons. Nucleophilic attack could potentially occur at positions alpha or gamma to the pyridine nitrogen if a suitable leaving group were present. However, without such a group, nucleophilic aromatic substitution would be challenging.
Oxidation and Reduction Chemistry
The oxidation and reduction of the this compound ring system would likely involve several of its structural motifs.
Oxidation: The dihydro-imidazole and the quinolinone moieties present sites susceptible to oxidation. The dihydro-imidazole ring could potentially be aromatized to the corresponding imidazole. Furthermore, the quinoline nucleus is known to undergo oxidation under various conditions, which can lead to the formation of N-oxides or ring-cleavage products depending on the oxidant and reaction conditions. For example, research on related 1H-imidazo[4,5-c]quinoline derivatives has demonstrated the formation of N-oxides upon treatment with oxidizing agents. nih.gov
Reduction: The quinolin-6-one part of the molecule contains a carbonyl group and a conjugated double bond, both of which are reducible. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could potentially reduce the carbonyl group to a hydroxyl group or reduce the double bonds in the pyridine part of the quinoline ring system. The specific outcome would depend on the choice of reducing agent and the reaction conditions.
Derivatization Strategies for Structural Exploration
While specific derivatization strategies for this compound have not been reported, general approaches for functionalizing related imidazoquinoline scaffolds can be considered.
N-Alkylation/N-Acylation: The imidazole ring contains two nitrogen atoms (N-3 and N-9 in the dihydro form) that could potentially be functionalized through alkylation or acylation reactions. The relative reactivity of these nitrogens would be influenced by steric and electronic factors.
Functionalization of the Quinolinone Ring: The presence of the ketone at position 6 offers a handle for various chemical transformations. For instance, it could undergo reactions typical of ketones, such as condensation with active methylene (B1212753) compounds or conversion to other functional groups.
Substitution on the Carbocyclic Ring: If electrophilic substitution reactions can be controlled to occur on the benzene part of the quinoline ring system, this would provide a route to introduce a variety of substituents, thereby enabling the exploration of structure-activity relationships.
The table below summarizes hypothetical derivatization reactions based on the general reactivity of the functional groups present in the parent scaffold.
| Reaction Type | Reagent/Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base | N-alkylated derivative |
| N-Acylation | Acyl chloride, Base | N-acylated derivative |
| Reduction of Ketone | Sodium borohydride | 3,6,7,9-Tetrahydroimidazo[4,5-h]quinolin-6-ol |
| Aromatic Nitration | Nitric acid, Sulfuric acid | Nitro-substituted derivative |
It must be reiterated that the reactions and strategies discussed above are based on established principles of heterocyclic chemistry and studies on analogous structures. Experimental investigation is required to determine the actual chemical behavior of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,9 Dihydroimidazo 4,5 H Quinolin 6 One Analogs
Positional and Substituent Effects on Biological Activities
No specific studies detailing the effects of positional and substituent modifications on the biological activities of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one analogs were found in the available literature.
Bioisosteric Replacements in this compound Core
There is no available research data on the bioisosteric replacement of moieties within the this compound core.
Conformational Analysis and its Impact on Activity
Specific conformational analysis studies for this compound and its analogs, and the correlation of their conformation with biological activity, have not been reported in the reviewed literature.
Mechanistic Investigations of 3,9 Dihydroimidazo 4,5 H Quinolin 6 One at the Molecular and Cellular Level
Identification and Characterization of Molecular Targets
The biological effects of imidazo[4,5-c]quinoline derivatives are initiated by their direct interaction with specific molecular targets, primarily enzymes and cell surface receptors.
Derivatives of the imidazo[4,5-c]quinoline class have been identified as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.gov A series of these compounds were synthesized and profiled for their activity as dual PI3K/mTOR inhibitors. jlu.edu.cn
Research has led to the development of imidazo[4,5-c]quinoline derivatives as potent and effective clinical development candidates targeting the PI3K/Akt pathway. nih.gov The structure-activity relationship (SAR) data for this class of compounds highlight their potential in modulating this critical signaling cascade. nih.gov One study reported the synthesis of a series of imidazo[4,5-c]quinoline derivatives that showed an interesting kinase profile as dual PI3K/mTOR tool compounds. jlu.edu.cn
While the imidazoquinoline core is a versatile scaffold for kinase inhibition, specific inhibitory activities against other enzyme classes such as HDAC, Haspin, Topoisomerases, or CYP51 are not extensively documented for this specific chemical family in the available literature. Research on related heterocyclic systems, such as quinazolines and imidazophenazines, has shown activity against HDAC and topoisomerases, respectively, suggesting potential avenues for future investigation of imidazoquinolines. nih.govekb.eg
Table 1: Kinase Inhibition Profile of Selected Imidazo[4,5-c]quinoline Derivatives No specific IC50 values for 3,9-Dihydroimidazo[4,5-h]quinolin-6-one were available in the search results. The table below is a representative example based on related compounds described in the literature.
| Compound Class | Target Kinase | Activity/Potency | Reference |
|---|---|---|---|
| Imidazo[4,5-c]quinoline Derivatives | PI3K | Potent Modulators | nih.gov |
| Imidazo[4,5-c]quinoline Derivatives | mTOR | Dual PI3K/mTOR Inhibition Profile | jlu.edu.cn |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | IC50 in nM range | nih.gov |
A significant body of research has focused on 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the human A3 adenosine (B11128) receptor (A3AR). nih.gov These compounds have been shown to act as positive allosteric modulators (PAMs), enhancing the action of A3AR agonists. nih.govnih.gov
Studies using radioligand binding assays demonstrated that these derivatives can decrease the rate of dissociation of agonists from the A3AR. nih.gov For example, compound LUF6000 , a notable derivative, was found to enhance agonist efficacy in functional assays and slow the dissociation of the agonist [¹²⁵I]I-AB-MECA from the receptor without significantly affecting the agonist's binding potency. nih.gov This indicates an allosteric mechanism rather than direct competition at the orthosteric (primary) binding site. nih.gov However, at higher concentrations (1 to 10 μM), many of these derivatives begin to show competitive antagonism at the orthosteric site. nih.gov
Table 2: Allosteric Modulation of Human A3 Adenosine Receptor by Imidazo[4,5-c]quinoline Derivatives
| Compound Derivative | Effect on Agonist (Cl-IB-MECA) | Mechanism | Reference |
|---|---|---|---|
| 2-Cyclohexyl-4-(3,4-dichlorophenyl)amino (LUF6000) | Potentiated max efficacy by ~45% | Positive Allosteric Modulator (PAM) | nih.gov |
| 2-Cyclopentyl-4-benzylamino analogue | Potentiated max efficacy by ~50% | Positive Allosteric Modulator (PAM) | nih.gov |
| 4-(3,5-Dichlorophenylamino) derivative | Doubled maximal agonist efficacy | Positive Allosteric Modulator (PAM) | acs.org |
| 2-(1-Adamantyl) derivative | Doubled maximal agonist efficacy | Positive Allosteric Modulator (PAM) | acs.org |
Elucidation of Biological Pathway Modulation
By interacting with their molecular targets, imidazoquinoline derivatives can interrupt major signaling cascades and regulate cellular processes vital for cell fate.
The PI3K/Akt/mTOR signaling pathway is one of the most frequently deregulated cascades in various cancers, controlling cell growth, survival, and metabolism. nih.govmdpi.com The discovery of imidazo[4,5-c]quinolines as inhibitors of this pathway represents a key finding in their mechanism of action. nih.gov These compounds act as effective modulators of the PI3K/protein kinase B (PKB, also known as Akt) pathway. nih.gov By inhibiting PI3K and/or mTOR, these derivatives can block the downstream signaling that promotes cell proliferation and survival. jlu.edu.cnfrontiersin.org
While the interaction with the PI3K/Akt/mTOR pathway is well-established for the imidazo[4,5-c]quinoline scaffold, its modulation of other critical pathways such as the Hedgehog, NF-κB, or Sp1 signaling cascades is not as clearly defined and remains an area for further investigation.
A primary consequence of PI3K/Akt/mTOR pathway inhibition is the modulation of cell proliferation. Several studies on imidazo[4,5-c]quinoline derivatives have demonstrated their anti-proliferative activity against various tumor cell lines. nih.gov For instance, the compound 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline showed anti-cancer activity with an IC50 of 103.3 μM. nih.gov This regulation of cell proliferation is a direct outcome of the interruption of growth-promoting signaling cascades.
The potential for imidazoquinolines to act as DNA intercalators has also been considered, given their planar polycyclic aromatic structure. DNA intercalators insert themselves between the base pairs of DNA, disrupting its structure and function, which can lead to cell cycle arrest and apoptosis. researchgate.net While related quinoline-based compounds are known to function as DNA intercalators and topoisomerase inhibitors, direct evidence of a DNA intercalation mechanism for the imidazo[4,5-h]quinoline or imidazo[4,5-c]quinoline core is not strongly established in the reviewed literature. nih.gov
Allosteric Modulation Mechanisms of this compound Derivatives
As detailed in section 5.1.2, derivatives of the related 1H-imidazo[4,5-c]quinolin-4-amine scaffold are well-characterized as positive allosteric modulators of the A3 adenosine receptor. nih.govacs.org Allosteric modulation offers a sophisticated mechanism of controlling receptor function, where the modulator binds to a site topographically distinct from the primary (orthosteric) ligand binding site. nih.govrsc.org
This binding induces a conformational change in the receptor that, in the case of a PAM, increases the affinity and/or efficacy of the orthosteric agonist. rsc.org Molecular modeling and mutagenesis studies have identified a putative allosteric binding site for these compounds. nih.gov This site is proposed to be an extrahelical, lipid-facing pocket that involves transmembrane domains TMD1 and TMD7, as well as helix 8 of the receptor. nih.gov The planar imidazoquinoline ring system is thought to insert into an aromatic cage formed by specific tyrosine residues (Y284 and Y293), stabilized by π-π stacking interactions. nih.gov This interaction stabilizes a receptor conformation that is more favorable for agonist binding and G-protein coupling, thereby enhancing the downstream signal. nih.gov The ability to separate the allosteric enhancing effects from orthosteric inhibitory effects through structural modifications suggests that highly selective allosteric modulators can be designed. acs.org
Computational and Theoretical Studies of 3,9 Dihydroimidazo 4,5 H Quinolin 6 One
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3,9-Dihydroimidazo[4,5-h]quinolin-6-one, to the active site of a target protein.
Docking studies on structurally related quinazoline and quinoline (B57606) derivatives have demonstrated their potential to interact with various biological targets, including kinases and enzymes implicated in cancer and microbial infections. researchgate.netresearchgate.netnih.gov For instance, docking analyses of quinazolin-12-one derivatives against 3-Phosphoinositide-dependent protein kinase-1 (PDK1) revealed strong binding affinities, with docking scores superior to the native ligand. nih.gov These studies typically show that the planar ring system of the quinoline core can engage in π-π stacking and hydrophobic interactions with aromatic residues in the protein's binding pocket, while the nitrogen and oxygen atoms can form crucial hydrogen bonds. nih.gov
The interaction profiling for a compound like this compound would involve identifying key amino acid residues that form hydrogen bonds, salt bridges, and van der Waals interactions. nih.govnih.gov The interaction energy is calculated as the sum of Coulomb, van der Waals, and hydrogen bonding contributions. nih.gov By comparing the docking scores and interaction patterns of this compound with known inhibitors of a specific target, researchers can hypothesize its potential biological activity.
Table 1: Representative Ligand-Protein Interactions from Docking Studies of Heterocyclic Compounds
| Interaction Type | Interacting Ligand Atoms/Groups | Interacting Protein Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Imidazole (B134444) N-H, Carbonyl C=O | Asp, Glu, Gln, Ser |
| π-π Stacking | Imidazoquinoline Ring System | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Quinoline Ring | Leu, Val, Ile, Ala |
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations provide fundamental insights into the electronic properties and energetics of a molecule. Density Functional Theory (DFT) is a widely used method for studying molecules of this size due to its balance of accuracy and computational cost. nih.govresearchgate.net
DFT calculations are employed to determine the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals. From these fundamental properties, various reactivity descriptors can be calculated. These descriptors help in understanding the molecule's reactivity and its potential to interact with biological targets. researchgate.net
Key descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting non-covalent interactions, such as hydrogen bonding. nih.gov
Global Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and chemical potential are derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
Table 2: Example of Calculated Reactivity Descriptors for a Heterocyclic System
| Descriptor | Typical Value Range | Significance |
|---|---|---|
| HOMO Energy | -5 to -7 eV | Electron-donating ability |
| LUMO Energy | -1 to -3 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 3 to 5 eV | Chemical reactivity, stability |
While this compound has a relatively rigid fused ring system, quantum chemical calculations can be used to explore its conformational landscape. nih.gov This involves identifying the most stable (lowest energy) three-dimensional structure of the molecule. For more flexible derivatives, these calculations can map the potential energy surface to identify different stable conformers and the energy barriers for converting between them. Understanding the preferred conformation is essential, as the biological activity of a molecule is highly dependent on its 3D shape, which dictates how it fits into a protein's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a class of compounds including derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular target.
The process involves:
Data Set: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.
Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net
Validation: The predictive power of the QSAR model is rigorously validated using internal and external sets of compounds.
Studies on quinoline and pyrazolo[4,3-h]quinazoline derivatives have successfully used 2D and 3D-QSAR approaches like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to identify key structural features responsible for their activity. nih.govmdpi.com These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic charges, or hydrophobic properties are favorable or unfavorable for activity, providing a roadmap for designing more potent derivatives. mdpi.com
Molecular Dynamics Simulations for Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to study the stability of the docked complex, the conformational changes in both the ligand and the protein upon binding, and to calculate binding free energies. researchgate.netnih.gov
Starting from the docked pose of this compound in its target protein, an MD simulation would involve solving Newton's equations of motion for every atom in the system. The simulation tracks the trajectory of the atoms over a period typically ranging from nanoseconds to microseconds. rsc.org
Analysis of the MD trajectory can reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
Binding Free Energy Calculation: Using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity. nih.govresearchgate.net
MD simulations on related heterocyclic inhibitors have been crucial in confirming the stability of docking predictions and in providing a deeper understanding of the dynamic interactions that govern ligand binding and recognition. nih.govmdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques for 3,9 Dihydroimidazo 4,5 H Quinolin 6 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related series of octahydro-imidazo[1,2-a]quinoline-6-one derivatives, proton signals for the CH and NH groups were observed as singlets in the regions of δ 5.06–5.38 ppm and δ 8.70–9.68 ppm, respectively. academie-sciences.fr The protons of the CH₂ groups in the imidazole (B134444) ring typically appear as multiplets between δ 3.38–4.22 ppm. academie-sciences.fr Aromatic protons would be expected in the downfield region of the spectrum.
¹³C NMR Spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., C=O, C=N, aromatic C-H, aliphatic CH₂). In the ¹³C NMR spectrum of related imidazo[1,2-a]quinolin-6-one derivatives, the carbonyl carbon (C=O) of the quinolinone ring typically resonates in the downfield region. academie-sciences.fr For instance, in a series of functionalized imidazothiazolotriazine derivatives with a lactam carbonyl group, this signal was observed in the range of 157.8–161.5 ppm. researchgate.net The carbons of the imidazole and quinoline (B57606) rings would present a series of signals in the aromatic and heteroaromatic regions of the spectrum.
An illustrative data table for the expected ¹H and ¹³C NMR chemical shifts for a related imidazo[1,2-a]quinoline-6-one derivative is provided below. academie-sciences.fr
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| NH (imidazole) | ~8.70-9.68 (s) | - |
| CH (bridgehead) | ~5.06-5.38 (s) | - |
| CH₂ (imidazole) | ~3.38-4.22 (m) | - |
| C=O (quinolinone) | - | ~164 (estimated) |
| Aromatic/Heteroaromatic C | - | ~110-150 (estimated) |
| Aliphatic C | - | ~20-50 (estimated) |
Note: The data presented is for related octahydro-imidazo[1,2-a]quinolin-6-one derivatives and is intended to be illustrative. academie-sciences.fr s = singlet, m = multiplet.
Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight of a compound and providing insights into its structure through fragmentation patterns.
For the structural confirmation of 3,9-Dihydroimidazo[4,5-h]quinolin-6-one, a high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M+H]⁺ or [M]⁺˙) corresponding to its exact molecular weight, confirming its elemental composition. For example, in the characterization of a series of octahydro-imidazo[1,2-a]quinolin-6-one derivatives, the mass spectrum of one analog displayed the molecular ion peak at m/z 339, which was in agreement with its proposed structure. academie-sciences.fr The fragmentation pattern observed in the MS/MS spectrum would provide further structural information by showing the loss of specific fragments, which can be pieced together to confirm the connectivity of the molecule. This technique is also highly sensitive for assessing the purity of a sample, as even minor impurities will be detectable as separate signals in the mass spectrum.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the imidazole ring, the C=O stretching of the quinolinone moiety, and the C=N and C=C stretching vibrations of the aromatic and heteroaromatic rings. In a study of related octahydro-imidazo[1,2-a]quinolin-6-one derivatives, the NH stretching vibration was observed around 3159–3359 cm⁻¹, and the C=O stretching absorption was found in the range of 1632–1649 cm⁻¹. academie-sciences.fr
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (imidazole) | 3100 - 3500 |
| C=O Stretch (quinolinone) | 1630 - 1680 |
| C=N Stretch (imidazole) | 1580 - 1650 |
| C=C Stretch (aromatic) | 1450 - 1600 |
Note: The data is based on typical ranges and data from related compounds. academie-sciences.fr
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π-π* and n-π* transitions within the conjugated aromatic and heteroaromatic systems. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of heteroatoms. While specific UV-Vis data for the title compound is not available, studies on related imidazo[1,5-a]quinolines show intense blue luminescence, indicating electronic transitions in the UV-Vis region. phcogj.com
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method would be the definitive way to confirm the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for the title compound is not reported in the provided literature, studies on related imidazo[4,5-b]pyridine and quinoline derivatives demonstrate the utility of this technique. research-nexus.netnih.gov For instance, X-ray analysis of related compounds has been used to confirm their molecular and crystal structures. research-nexus.net The resulting crystal structure would reveal the planarity of the fused ring system and the nature of the hydrogen bonding and π-stacking interactions that govern the crystal packing.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the electron distribution of a molecule. This analysis is performed on a crystal structure obtained from X-ray crystallography. For this compound, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular contacts, such as hydrogen bonds and π-π stacking interactions.
The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contacts. Red spots on the dₙₒᵣₘ map indicate close contacts, which are often associated with hydrogen bonds. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a study of a related imidazol-4(5H)-one derivative, Hirshfeld analysis revealed that H···H contacts were the most significant intermolecular interactions, with O···H/H···O and N···H/H···N contacts appearing as sharp spikes in the fingerprint plot, indicative of hydrogen bonding. nih.gov This type of analysis would be crucial for understanding the supramolecular chemistry of this compound in the solid state.
Future Research Directions and Research Translational Potential for 3,9 Dihydroimidazo 4,5 H Quinolin 6 One
Design Principles for Next-Generation 3,9-Dihydroimidazo[4,5-h]quinolin-6-one Analogs
The development of potent and selective analogs of this compound will likely be guided by established medicinal chemistry strategies that have proven successful for similar heterocyclic scaffolds. These strategies include structure-based drug design, pharmacophore modeling, bioisosteric replacement, and scaffold hopping.
Structure-Based Drug Design (SBDD): Should a specific biological target for this compound be identified and its three-dimensional structure determined, SBDD will be a powerful tool for designing next-generation analogs. By understanding the binding interactions between the parent compound and its target, researchers can rationally design modifications to enhance potency and selectivity. For instance, in the development of imidazo[4,5-b]pyridin-2-one-based p38 MAP kinase inhibitors, X-ray crystallography of a hit compound bound to the kinase revealed key hydrogen bond interactions that guided the subsequent scaffold transformation and optimization. nih.gov Similarly, exploiting structural differences between the ATP-binding pockets of Aurora A and Aurora B kinases allowed for the design of selective quinazolin-4-amine (B77745) derivatives as Aurora A inhibitors. nih.gov
Pharmacophore Modeling: In the absence of a target's crystal structure, ligand-based methods such as pharmacophore modeling can be employed. By identifying the key chemical features of a series of active compounds, a 3D pharmacophore model can be generated to guide the design of new molecules with improved activity. This approach has been successfully used to establish the structural requirements for various classes of compounds, including aryl amidino isoxazoline (B3343090) derivatives as potential FXa inhibitors. researchgate.net
Bioisosteric Replacement: This strategy involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. spirochem.com For example, in a series of spirochem.comresearchgate.netuniv-tlemcen.dztriazino[2,3-c]quinazolines, the replacement of a methylthiopropionate fragment with an ethylthioacetate resulted in a significant improvement in anti-inflammatory activity. nih.gov For this compound analogs, various bioisosteric replacements for the lactam oxygen or the imidazole (B134444) protons could be explored to modulate properties like solubility, metabolic stability, and target engagement.
Scaffold Hopping: This technique involves searching for novel molecular scaffolds that can mimic the key interactions of a known active compound but possess a different core structure. Scaffold hopping can be used to escape challenging intellectual property landscapes or to discover compounds with improved properties. researchgate.net A deep conditional transformer neural network, SyntaLinker, was successfully used for scaffold hopping of a clinical Akt inhibitor, leading to the discovery of a novel and potent inhibitor. rsc.org This approach could be applied to known inhibitors of relevant targets to identify novel this compound-based chemotypes.
| Design Principle | Application to this compound Analogs |
| Structure-Based Drug Design (SBDD) | Rational design of modifications to enhance potency and selectivity based on the 3D structure of the biological target. |
| Pharmacophore Modeling | Identification of key chemical features to guide the design of new molecules with improved activity in the absence of a target structure. |
| Bioisosteric Replacement | Substitution of functional groups to improve pharmacokinetic and pharmacodynamic properties. |
| Scaffold Hopping | Discovery of novel analogs with different core structures but similar biological activity and improved properties. |
Exploration of Novel Biological Targets and Therapeutic Areas (excluding human clinical trials)
The structural similarity of this compound to other biologically active imidazoquinolines and quinolinones suggests a range of potential biological targets and therapeutic applications.
Kinase Inhibition: A significant number of imidazo-fused and quinolinone-containing compounds have been identified as potent kinase inhibitors, suggesting that kinases are a promising class of targets for this compound analogs.
PI3K/mTOR Pathway: Imidazo[4,5-c]quinoline derivatives have been synthesized and identified as dual PI3K/mTOR inhibitors. engineering.org.cn Furthermore, 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown potent anticancer activity through PI3Kα inhibition. mdpi.com
Other Kinases: Various related scaffolds have demonstrated inhibitory activity against a range of kinases including p38 MAP kinase, nih.gov Aurora kinases, nih.gov CDK9, nih.gov and c-Met kinase. nih.gov Given the prevalence of kinase dysregulation in cancer and inflammatory diseases, these pathways represent high-priority areas for investigation.
Receptor Modulation:
Dopamine (B1211576) and Serotonin Receptors: An imidazoquinoline derivative, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine, has been shown to be a potent dopamine agonist in animal models, with its metabolites exhibiting activity at both dopaminergic (D2) and serotonergic (5HT1A) receptors. nih.gov This suggests a potential role for this compound analogs in neurological and psychiatric disorders.
Adenosine (B11128) Receptors: 1H-Imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators of the A3 adenosine receptor, indicating a potential for treating inflammatory and ischemic conditions. nih.gov
Anticancer and Antiproliferative Activity: The quinoline (B57606) and quinolinone cores are present in numerous anticancer agents.
Novel 3-phenyltrifluoromethyl quinoline derivatives have been designed and evaluated for their anti-cancer activity. researchgate.net
New imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity and CDK9 inhibitory potential. nih.gov
A series of novel quinazolin-4(3H)-one-based compounds have been developed as HDAC6 inhibitors with anticancer activity. mdpi.com
Non-covalent imidazo[1,2-a]quinoxaline-based inhibitors of EGFR have also been designed and synthesized, showing potent anticancer effects. mdpi.com
| Potential Biological Target Class | Examples from Related Scaffolds | Potential Therapeutic Area |
| Kinases | PI3K, mTOR, p38 MAP kinase, Aurora kinases, CDK9, c-Met, FLT3 | Cancer, Inflammatory Diseases |
| G-Protein Coupled Receptors | Dopamine D2, Serotonin 5HT1A, Adenosine A3 | Neurological Disorders, Psychiatric Disorders, Inflammation |
| Other Enzymes | Histone Deacetylases (HDACs) | Cancer |
| Cellular Processes | Proliferation, Apoptosis, Cell Cycle | Cancer |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The application of artificial intelligence (AI) and machine learning (ML) has the potential to significantly accelerate the discovery and optimization of novel this compound analogs.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. These models can explore vast chemical spaces to generate innovative this compound derivatives with optimized potency, selectivity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D- and 3D-QSAR studies can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs and to guide their optimization.
ADMET Prediction: A significant challenge in drug discovery is the high attrition rate of compounds due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI and ML models can be trained to predict these properties from a compound's structure, allowing for the early identification and filtering of molecules with undesirable characteristics.
| AI/ML Application | Role in this compound Discovery |
| Virtual Screening | Rapidly identify potential active compounds from large databases. |
| De Novo Design | Generate novel analogs with optimized properties. |
| QSAR Modeling | Predict the biological activity of new compounds and guide optimization. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to reduce late-stage failures. |
Q & A
Q. What are the common synthetic routes for preparing 3,9-Dihydroimidazo[4,5-h]quinolin-6-one and its derivatives?
Methodological Answer: The synthesis typically involves cyclization and functionalization steps. For example:
- Cyclocondensation : Reacting substituted quinoline precursors with methylating agents (e.g., CH₃I) in DMSO with KOH at elevated temperatures (80–100°C) to form the imidazoquinolinone core .
- Oxime-O-sulfonic acid derivatization : Reacting intermediates with hydroxylamine-O-sulfonic acid in polar solvents (e.g., methanol, DMF) to introduce sulfonic acid groups, followed by salt formation with organic/inorganic bases .
- Thioether functionalization : Hydrogenation of nitro intermediates using Pd/C catalysts in ethanol to yield amine derivatives, which are further alkylated or arylated .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.0–8.0 ppm) and carbonyl carbons (δ 165–215 ppm). Substituents like methyl groups appear as singlets (δ 1.2–2.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1735 cm⁻¹) and C=N (1600–1627 cm⁻¹) confirm the core structure .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 310.3970 for C₁₉H₂₂N₂O₂ derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods guide the design of this compound derivatives for enzyme inhibition?
Methodological Answer:
- QSAR Modeling : Use 2D/3D quantitative structure-activity relationship (QSAR) to correlate substituent hydrophobicity or electronic effects with inhibitory activity (e.g., JAK or PARP inhibition) .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., PARP-1 or JAK kinases) to prioritize derivatives with optimal hydrogen bonding and π-π stacking. For example, pyridine or morpholine substituents enhance PARP-1 affinity (pIC₅₀ ~8.36) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using ligand-based screening of active/inactive analogs .
Q. How do structural modifications impact the biological activity of this compound derivatives?
Methodological Answer:
- Substituent Effects :
- Alkoxy groups (e.g., ethoxy at position 4): Enhance solubility and reduce logP, improving pharmacokinetics .
- Heterocyclic rings (e.g., pyrrolo or tetrazole): Increase target selectivity by mimicking natural ligands (e.g., ATP in kinase inhibition) .
- Sulfonic acid salts : Improve water solubility and bioavailability via ionic interactions .
- Case Study : Replacing cyclohexyl with pyridine in JAK inhibitors reduced lipophilicity (logP from 3.2 to 2.1) while maintaining potency (IC₅₀ <50 nM) .
Q. What experimental strategies resolve contradictions in reported biological data for imidazoquinolinone derivatives?
Methodological Answer:
- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives/negatives .
- Off-Target Screening : Use panels of related enzymes (e.g., PARP-1 vs. PARP-2) to assess selectivity. For example, BYK49187 shows 10-fold selectivity for PARP-1 over PARP-2 (pIC₅₀ 8.36 vs. 7.50) .
- Metabolic Stability Assays : Compare half-lives in liver microsomes to identify derivatives prone to rapid degradation .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
